molecular formula C11H12O4 B6268346 1,5-dihydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid CAS No. 1038713-48-2

1,5-dihydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B6268346
CAS No.: 1038713-48-2
M. Wt: 208.2
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Description

1,5-Dihydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a complex organic compound with the molecular formula C11H12O4 It is a derivative of naphthalene, characterized by the presence of hydroxyl groups at positions 1 and 5, and a carboxylic acid group at position 2 on the tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dihydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the hydrogenation of naphthalene derivatives followed by hydroxylation and carboxylation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency. The process may include steps such as catalytic hydrogenation, selective hydroxylation using oxidizing agents, and carboxylation under controlled conditions. The final product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1,5-Dihydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of tetrahydronaphthalenol derivatives.

    Substitution: Formation of ester or ether derivatives.

Scientific Research Applications

1,5-Dihydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential antioxidant properties and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1,5-dihydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. The carboxylic acid group can interact with enzymes and receptors, modulating their function and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydro-2-naphthoic acid: Similar structure but lacks hydroxyl groups.

    1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the carboxylic acid group.

Uniqueness

1,5-Dihydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions in various scientific fields.

Properties

CAS No.

1038713-48-2

Molecular Formula

C11H12O4

Molecular Weight

208.2

Purity

95

Origin of Product

United States

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